N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on the specific derivative and target .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on the specific derivative .
Result of Action
Benzimidazole derivatives are known to have various effects at the molecular and cellular level depending on the specific derivative and target .
Action Environment
Environmental factors can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
N-[[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-18(2)22(15-17)30-14-12-27-20-8-5-4-7-19(20)25-23(27)16-26(3)24(28)21-9-6-13-29-21/h4-11,13,15H,12,14,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRWPLXTMMNECJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.